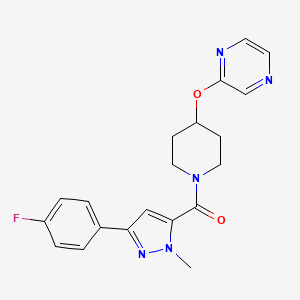![molecular formula C15H14ClN3O B2469612 N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide CAS No. 2411253-12-6](/img/structure/B2469612.png)
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a pyrazole derivative and is classified as an alkyne compound. In
Wirkmechanismus
The mechanism of action of CPMA is not fully understood. However, studies have shown that CPMA can inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is overexpressed in many cancers. Inhibition of HDAC can lead to the activation of tumor suppressor genes and can induce apoptosis in cancer cells. CPMA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of the Nrf2 pathway can lead to the upregulation of antioxidant genes and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
CPMA has been shown to have several biochemical and physiological effects. Studies have shown that CPMA can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. CPMA has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB). CPMA has been shown to protect neurons from oxidative stress by upregulating antioxidant genes. CPMA has also been shown to increase the expression of the anti-aging protein SIRT1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CPMA is its potent anti-cancer properties. CPMA has been shown to induce apoptosis in cancer cells at low concentrations. CPMA is also relatively stable and can be easily synthesized in the lab. However, one of the major limitations of CPMA is its poor solubility in water. This can make it difficult to administer in vivo. CPMA also has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for CPMA research. One area of research is the development of CPMA analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of new targets for CPMA. While the mechanism of action of CPMA is not fully understood, studies have shown that it can inhibit HDAC and activate the Nrf2 pathway. Further research is needed to identify other targets for CPMA. Another area of research is the development of CPMA-based drug delivery systems. CPMA has potent anti-cancer properties, but its poor solubility and short half-life in vivo can limit its therapeutic potential. Developing drug delivery systems that can improve the solubility and pharmacokinetic properties of CPMA could enhance its therapeutic potential.
Synthesemethoden
CPMA can be synthesized using a multi-step process. The first step involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. The second step involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form 1-(3-chlorophenyl)-3-oxobutane-1,3-dione. The final step involves the reaction of 1-(3-chlorophenyl)-3-oxobutane-1,3-dione with methyl propargyl ether to form CPMA.
Wissenschaftliche Forschungsanwendungen
CPMA has been extensively studied for its potential applications in various fields. One of the most promising applications of CPMA is in the field of cancer research. Studies have shown that CPMA has potent anti-cancer properties and can induce apoptosis in cancer cells. CPMA has also been studied for its potential use as a neuroprotective agent. Studies have shown that CPMA can protect neurons from oxidative stress and can prevent neurodegeneration. CPMA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that CPMA can inhibit the production of pro-inflammatory cytokines and can reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[[1-(3-chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-3-5-15(20)18(2)10-12-9-17-19(11-12)14-7-4-6-13(16)8-14/h4,6-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHACXFNVWKYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1=CN(N=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)
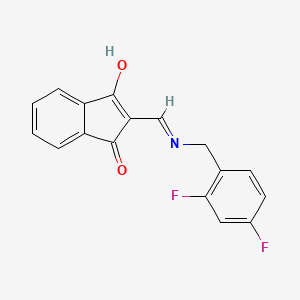

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)
![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)
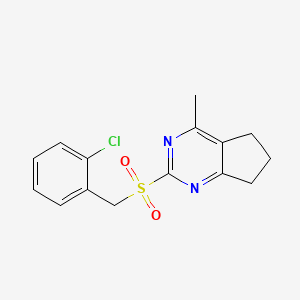
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)
![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)
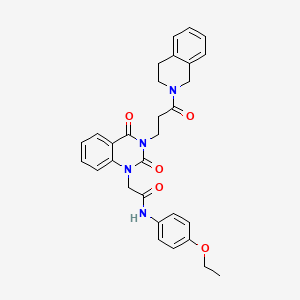
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2469547.png)
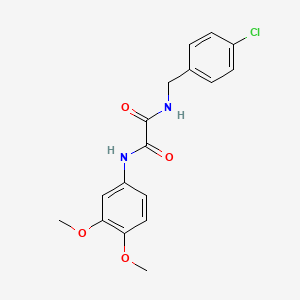
![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)
